Levonorgestrel-D8 (major)

Description

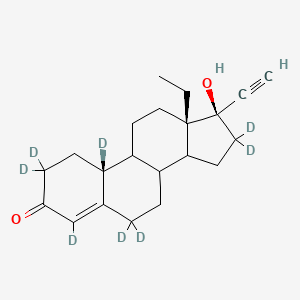

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H20O2D8 |

|---|---|

Molecular Weight |

320.5 |

Appearance |

Purity:99% HPLC; >98 atom % DWhite solid |

Origin of Product |

United States |

Synthetic Methodologies and Characterization of Levonorgestrel D8 Major

Strategies for Site-Specific Deuteration in Complex Steroid Structures

The introduction of deuterium (B1214612) atoms at specific positions within a complex steroid molecule like levonorgestrel (B1675169) is a significant synthetic challenge. The largely hydrocarbon-based framework of steroids offers limited functional groups to direct deuterium labeling. However, strategic selection of precursors and the application of regioselective and stereoselective deuteration reactions can achieve the desired isotopic labeling pattern. For commercially available Levonorgestrel-D8, a common major isomer is (-)-Norgestrel-2,2,4,6,6,10,16,16-D8.

Precursor Selection and Chemical Transformations for Deuterium Incorporation

The synthesis of Levonorgestrel-D8 would logically start from a precursor that either is levonorgestrel itself or a late-stage intermediate in its synthesis. The synthesis of unlabeled levonorgestrel often involves the hydrolysis of an enol ether precursor, such as 13β-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol.

Key chemical transformations to introduce deuterium at the specified positions (2, 4, 6, 10, and 16) would likely involve:

Base-Catalyzed Hydrogen-Deuterium (H-D) Exchange: The ketone at the C3 position of the steroid A-ring allows for H-D exchange at the adjacent C2 and C4 positions. This can be achieved by treating the steroid with a deuterium source, such as deuterium oxide (D₂O), in the presence of a base.

Deuterium Gas Addition: Catalytic reduction of a double bond with deuterium gas (D₂) is a common method for introducing deuterium. This could be relevant for positions that are part of a double bond in a precursor molecule.

Use of Deuterated Reagents: Specific deuterium atoms can be introduced by using deuterated reagents in key synthetic steps. For instance, a deuterated reducing agent could be used to introduce deuterium at a specific site.

A plausible synthetic strategy would involve a multi-step process where different deuteration techniques are applied sequentially to achieve the desired labeling pattern.

Regioselective and Stereoselective Deuteration Approaches

Achieving site-specific and stereochemically controlled deuteration is paramount. For Levonorgestrel-D8, the deuteration at multiple sites requires a combination of approaches:

A-Ring Deuteration (Positions 2, 4, 6, 10): The conjugated enone system in the A-ring of levonorgestrel is susceptible to deuteration under specific conditions. Base-catalyzed exchange with D₂O can lead to deuteration at the C2 and C4 positions. Deuteration at C6 and C10 might be achieved through more complex manipulations, potentially involving the formation of intermediates that allow for selective deuterium introduction.

D-Ring Deuteration (Position 16): The C16 position, adjacent to the C17 hydroxyl and ethynyl groups, could be deuterated via an enolate intermediate under basic conditions with a deuterium source.

The stereoselectivity of these reactions is crucial to maintain the biological activity of the molecule, which is dependent on its specific three-dimensional structure.

Isotopic Enrichment and Purity Assessment Techniques

Once synthesized, a thorough characterization of Levonorgestrel-D8 is essential to confirm its identity, isotopic enrichment, and chemical purity. This is typically accomplished using a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography.

Quantitative Mass Spectrometry for Deuterium Content Determination

Mass spectrometry (MS) is a primary tool for determining the isotopic enrichment of a labeled compound. By comparing the mass spectrum of the deuterated compound to that of its unlabeled counterpart, the number and distribution of deuterium atoms can be determined.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides accurate mass measurements, allowing for the differentiation of various isotopologues (molecules that differ only in their isotopic composition). The isotopic purity is calculated from the relative abundances of the mass peaks corresponding to the desired deuterated molecule and any remaining unlabeled or partially labeled species. For Levonorgestrel-D8, the mass spectrum would be expected to show a significant peak at m/z corresponding to the molecule containing eight deuterium atoms.

Table 1: Theoretical and Observed Mass Spectral Data for Levonorgestrel and Levonorgestrel-D8

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |

|---|---|---|---|

| Levonorgestrel | C₂₁H₂₈O₂ | 312.2089 | 313.2162 |

| Levonorgestrel-D8 (major) | C₂₁H₂₀D₈O₂ | 320.2593 | 321.2666 |

Advanced Spectroscopic Methods for Isotopic Position Verification (e.g., ¹H-NMR, ¹³C-NMR of related unlabeled compounds for structural elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the exact positions of the deuterium atoms.

¹H-NMR (Proton NMR): In the ¹H-NMR spectrum of Levonorgestrel-D8, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of the locations of deuteration.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum can also provide valuable information. The signals for carbon atoms bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and may experience a slight upfield shift compared to the unlabeled compound. Comparing the ¹³C-NMR spectrum of Levonorgestrel-D8 with that of unlabeled levonorgestrel allows for unambiguous assignment of the deuterated positions.

Table 2: Expected ¹H-NMR Signal Changes in Levonorgestrel-D8 (major)

| Position | Expected Change in ¹H-NMR Spectrum |

|---|---|

| 2, 4, 6, 10, 16 | Disappearance or significant reduction of proton signals |

Chromatographic Purity Evaluation for Labeled Compounds

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are used to assess the chemical purity of Levonorgestrel-D8. These methods separate the labeled compound from any unlabeled starting material, synthetic byproducts, or other impurities.

A validated HPLC method, often with UV or MS detection, is used to quantify the purity of the final product. For isotopically labeled standards, a chemical purity of >98% is typically required.

Table 3: Typical Chromatographic Conditions for Levonorgestrel Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~241 nm or Mass Spectrometry |

| Retention Time | Dependent on specific conditions, but typically well-resolved from potential impurities. |

Advanced Analytical Chemistry Applications of Levonorgestrel D8 Major

Development of Robust Internal Standards for Quantitative Analysis

The use of stable isotope-labeled internal standards, such as deuterated levonorgestrel (B1675169), is a cornerstone of modern quantitative analysis. These standards are essential for mitigating variability in analytical procedures and compensating for matrix effects, which are common in complex biological samples. clearsynth.com

Mass Spectrometry-Based Quantification in Complex Matrices (e.g., LC-MS/MS, GC-MS)

Levonorgestrel-D8 is extensively used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of levonorgestrel in complex biological matrices like human plasma and serum. semanticscholar.orgnih.govresearchgate.net When analyzing these samples, the presence of various endogenous and exogenous compounds can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. xjtu.edu.cn This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. researchgate.netresearchgate.net

Because a deuterated internal standard like Levonorgestrel-D7 or Levonorgestrel-D6 (B1165255) has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar matrix effects during ionization. nih.govomicsonline.org By calculating the ratio of the analyte's response to the internal standard's response, analysts can effectively compensate for these variations. researchgate.net This ensures that the final calculated concentration is accurate, even with fluctuations in extraction recovery or instrument response. clearsynth.com

Several studies have detailed LC-MS/MS methods for levonorgestrel quantification using its deuterated analogues. For instance, a highly sensitive method utilized a C18 reverse-phase analytical column with detection achieved in positive polarity mode, monitoring specific mass transitions for both levonorgestrel and its deuterated internal standard (D-(-)-norgestrel-d7). nih.gov Another method employed a solid-phase extraction technique followed by derivatization to enhance sensitivity, resolving levonorgestrel and levonorgestrel-d6 on a C18 column. omicsonline.org The mass spectrometer monitors specific precursor-to-product ion transitions for both the analyte and the internal standard, a technique known as Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity. nih.govnih.govcdc.gov

| Analytical Technique | Internal Standard | Matrix | Key Findings | Reference |

| UPLC-MS/MS | Levonorgestrel-d6 | Human Plasma | Developed a sensitive and rapid method for determination of Levonorgestrel. | semanticscholar.org |

| LC-MS/MS | D-(-)-norgestrel-d7 | Human Plasma | Developed and validated a highly sensitive method to quantify levonorgestrel released from a subdermal implant. | nih.govnih.gov |

| LC-MS/MS | Levonorgestrel-d6 | Human Plasma | Used solid-phase extraction and derivatization to achieve a lower limit of quantification of 100 pg/mL. | omicsonline.org |

| LC-MS/MS | Levonorgestrel-d7 | K2EDTA Plasma | Developed a multiplexed assay for the quantification of several hormonal contraceptives. | nih.gov |

Method Validation Parameters for Deuterated Internal Standards (e.g., linearity, precision, accuracy)

The validation of analytical methods is crucial to ensure their reliability for their intended purpose. ut.ee When using deuterated internal standards like Levonorgestrel-D8, methods are rigorously validated for several key parameters, including linearity, precision, and accuracy, often following guidelines from regulatory agencies. nih.govnih.gov

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For levonorgestrel assays using deuterated internal standards, linearity is typically established by analyzing a series of calibration standards. For example, one LC-MS/MS method demonstrated linearity over a calibration range of 49.6 to 1500 pg/mL. nih.gov Another study showed a linear range of 0.025-25.0 ng/mL. semanticscholar.org

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). For levonorgestrel quantification, intra-day and inter-day precision are evaluated. Studies report intra-batch and inter-batch precision for quality control samples to be well within acceptable limits, often below 15%. semanticscholar.orgnih.govnih.gov For instance, one method reported intra- and inter-assay precision ranging from 2.89% to 10.2%. nih.gov

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery or relative error (%RE). In validated methods for levonorgestrel, accuracy is determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high). The acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the lower limit of quantification). omicsonline.org One study reported accuracy for five QC samples to be between 98.9% and 101.0%. semanticscholar.org

| Validation Parameter | Study 1 nih.gov | Study 2 omicsonline.org | Study 3 semanticscholar.org |

| Linearity Range | 20–20,000 pg/mL | 100–30,000 pg/mL | 0.025–25.0 ng/mL |

| Correlation Coefficient (r²) | >0.99 (using 1/x² regression) | ≥ 0.99 | Not specified |

| Precision (%CV) | Inter-assay: 2.89–10.2% | < 6.50% | Intra- & Inter-batch: 0.96–2.84% |

| Accuracy (%RE or % of nominal) | Inter-assay: 5.50–11.3% | Within ± 5% | 98.9–101.0% |

Isotopic Dilution Mass Spectrometry (IDMS) in Analytical Methodologies

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that relies on the addition of a known amount of an isotopically enriched standard (like Levonorgestrel-D8) to a sample before any processing. amazonaws.com The fundamental principle of IDMS is that the isotopically labeled standard is chemically identical to the analyte and will behave in the same manner during extraction, purification, and analysis. nih.gov

By measuring the ratio of the naturally occurring analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be determined with high accuracy. This approach effectively corrects for any analyte loss during sample preparation and for variations in instrument response, making it one of the most reliable methods for quantitative analysis. amazonaws.com The use of Levonorgestrel-D8 as an internal standard in the LC-MS/MS methods described previously is a direct application of the IDMS principle. semanticscholar.orgresearchgate.net This ensures the highest level of accuracy and precision, which is critical for applications such as pharmacokinetic studies and therapeutic drug monitoring.

Research into Sample Preparation Techniques for Labeled Steroid Analysis

Effective sample preparation is a critical step in the analysis of labeled steroids from biological matrices, as it aims to remove interfering substances and concentrate the analyte of interest. rsc.orghelsinki.fi The choice of technique depends on the nature of the matrix, the concentration of the analyte, and the requirements of the subsequent analytical method. Common techniques used for levonorgestrel and its deuterated internal standard include:

Protein Precipitation (PP): This is a simple and rapid method often used for plasma or serum samples. rsc.orgresearchgate.net A water-miscible organic solvent, such as methanol or acetonitrile, is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. For steroid analysis, an organic solvent (e.g., a mixture of hexane and ethyl acetate) is used to extract levonorgestrel and its deuterated standard from the aqueous biological matrix. nih.govnih.govnih.gov This technique is effective in removing salts and other polar interferences. helsinki.fi

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that uses a solid adsorbent material packed in a cartridge to isolate analytes from a liquid sample. rsc.orgnih.gov For steroid analysis, C18 or polymeric cartridges are commonly used. nih.govwiley.com The sample is loaded onto the conditioned cartridge, interfering substances are washed away, and the analyte and internal standard are then eluted with an appropriate solvent. semanticscholar.orgomicsonline.orgnih.gov SPE can provide cleaner extracts and higher concentration factors compared to LLE. researchgate.net

Research continues to focus on developing more efficient, automated, and environmentally friendly sample preparation methods to improve throughput and sensitivity in the analysis of labeled steroids. rsc.orghelsinki.fi

Elucidation of Metabolic Pathways Using Levonorgestrel D8 Major

Tracing of Metabolic Transformations in Biological Systems (In Vitro and Animal Models)

The use of Levonorgestrel-D8 is instrumental in tracing the biotransformation of the parent compound in complex biological matrices. Stable isotope tracing allows for the unambiguous differentiation of drug-related material from endogenous compounds, which is particularly crucial in steroid analysis. creative-proteomics.comresearchgate.netnih.gov This technique is applied in both in vitro systems, such as human liver microsomes, and in vivo animal models.

The primary metabolic routes for levonorgestrel (B1675169) include reduction of the A-ring, hydroxylation, and subsequent conjugation. nih.govnih.gov Levonorgestrel-D8 simplifies the process of identifying metabolites formed through these pathways. When a sample from an in vitro incubation or an in vivo study is analyzed using liquid chromatography-mass spectrometry (LC-MS), the deuterated metabolites exhibit a characteristic mass shift compared to their non-deuterated counterparts. This mass signature allows for their confident identification against a high background of endogenous molecules.

Major identified metabolites of levonorgestrel that can be traced using this method include various hydroxylated and reduced forms. For instance, hydroxylation at the C2α and C16β positions and the reduction of the α,β-unsaturated ketone in ring A are key phase I transformations. nih.gov Subsequent phase II reactions primarily involve conjugation with sulfates and glucuronides. researchgate.net The use of Levonorgestrel-D8 enables researchers to confirm these known pathways and discover previously unidentified or low-abundance metabolites.

Table 1: Known and Potential Metabolites of Levonorgestrel Identifiable Using Levonorgestrel-D8

| Metabolite Class | Specific Metabolites | Metabolic Reaction |

| Phase I | 2α-Hydroxylevonorgestrel | Hydroxylation |

| 16β-Hydroxylevonorgestrel | Hydroxylation | |

| 3α,5β-Tetrahydrolevonorgestrel | Reduction | |

| 3α,5α-Tetrahydrolevonorgestrel | Reduction | |

| 13-Ethyl-4-homogonane-3,17-dione | Cleavage of Ethynyl Moiety | |

| Phase II | Levonorgestrel Sulfate | Sulfation |

| Levonorgestrel Glucuronide | Glucuronidation | |

| Hydroxylated Metabolite Conjugates | Hydroxylation & Conjugation |

This table is based on established metabolic pathways of levonorgestrel.

Accurate quantification is essential for understanding the dynamics of metabolic pathways. Levonorgestrel-D8 serves as an ideal internal standard for quantitative analysis by LC-MS/MS. nih.govresearchgate.netresearchgate.netnih.gov Because its chemical and physical properties are nearly identical to the non-labeled analyte, it co-elutes and ionizes similarly, correcting for variations in sample preparation and instrument response. nih.gov This allows for the precise measurement of the concentrations of both the parent drug and its various metabolites in biological samples.

By quantifying these species over time, researchers can determine the rates of formation and elimination of each metabolite. This kinetic data is crucial for constructing a comprehensive model of levonorgestrel metabolism, identifying the major clearance pathways, and understanding the balance between different biotransformation reactions. For example, studies can accurately determine the ratio of sulfated to glucuronidated metabolites, providing insight into the relative importance of these two conjugation pathways. nih.gov

Enzyme Kinetics and Biotransformation Studies with Deuterated Substrates

Deuterated substrates are pivotal in characterizing the specific enzymes responsible for drug metabolism and in studying their kinetic properties.

The oxidative metabolism of levonorgestrel is primarily mediated by the cytochrome P450 system, with CYP3A4 being the principal enzyme involved. nih.govnih.govnih.gov Studies using deuterated substrates like Levonorgestrel-D8 can provide detailed insights into the kinetics of CYP3A4-mediated reactions. By comparing the rate of metabolism of levonorgestrel with that of Levonorgestrel-D8 in recombinant CYP3A4 systems or human liver microsomes, researchers can investigate the kinetic isotope effect (KIE), which occurs when the deuteration site is involved in a rate-limiting step of the reaction. While the role of CYP2B6 in levonorgestrel metabolism is less prominent, similar techniques could be employed to investigate its potential contribution.

Table 2: Key Enzymes in Levonorgestrel Metabolism

| Enzyme Family | Specific Enzyme | Metabolic Pathway |

| Cytochrome P450 | CYP3A4 | Oxidative Metabolism (Hydroxylation) |

| CYP3A5 | Oxidative Metabolism (Hydroxylation) | |

| Transferases | UGTs (e.g., UGT1A1) | Glucuronidation |

| SULTs (e.g., SULT1E1) | Sulfation | |

| Reductases | 5α/5β-Reductases | A-Ring Reduction |

This table summarizes the major enzyme families and specific enzymes involved in the biotransformation of levonorgestrel.

Beyond CYP-mediated oxidation, several other enzyme systems are critical to levonorgestrel's biotransformation. evotec.com These include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) responsible for Phase II conjugation, as well as reductases that modify the steroid's core structure. nih.govresearchgate.netxenotech.com

Levonorgestrel-D8 can be used as a substrate in assays with recombinant non-CYP enzymes or relevant subcellular fractions to characterize their roles. For instance, incubating Levonorgestrel-D8 with specific UGT isoforms can identify which enzymes are responsible for its glucuronidation. Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) can be determined for each enzymatic reaction, providing a quantitative measure of the enzyme's efficiency and capacity to metabolize the drug.

Isotope Effects in Steroid Biotransformations

The substitution of hydrogen with deuterium (B1214612) can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov The C-D bond has a lower zero-point energy and is stronger than the C-H bond, thus requiring more energy to break. A significant KIE (typically where the rate of the hydrogen reaction is more than twice the rate of the deuterium reaction) indicates that C-H bond cleavage is a rate-determining step in the metabolic pathway.

In the context of levonorgestrel metabolism, a KIE might be observed in CYP3A4-mediated hydroxylation reactions, where a C-H bond is abstracted. By comparing the Vmax of levonorgestrel and Levonorgestrel-D8, the magnitude of the KIE can be calculated. A lack of a significant KIE would suggest that C-H bond breaking is not the slowest step in the enzymatic cycle. This information is invaluable for elucidating the precise chemical mechanisms of steroid biotransformation. figshare.com

Table 3: Hypothetical Enzyme Kinetic Data Illustrating a Kinetic Isotope Effect

| Substrate | Vmax (pmol/min/mg protein) | Km (μM) | Intrinsic Clearance (Vmax/Km) | KIE (Vmax H / Vmax D) |

| Levonorgestrel (H) | 100 | 10 | 10.0 | 4.0 |

| Levonorgestrel-D8 (D) | 25 | 11 | 2.27 |

This table presents hypothetical data to demonstrate how a kinetic isotope effect might manifest in the metabolism of Levonorgestrel vs. Levonorgestrel-D8 by a CYP enzyme. A KIE value of 4.0 would indicate that C-H bond cleavage is a significant rate-limiting step.

Environmental Fate and Transformation Research Involving Levonorgestrel D8 Major

Environmental Degradation Pathway Elucidation Using Isotopic Tracers

The use of isotopically labeled compounds like Levonorgestrel-D8 is fundamental to elucidating the degradation pathways of emerging contaminants such as levonorgestrel (B1675169). By introducing a known concentration of the labeled compound into a test system, researchers can accurately trace and quantify the parent compound and its transformation products, correcting for losses during sample extraction and analysis.

Abiotic Transformation Studies (e.g., photolysis, hydrolysis)

Abiotic degradation processes are key to determining the persistence of pharmaceuticals in the environment. Studies on the photolytic and hydrolytic breakdown of levonorgestrel rely on precise analytical methods where Levonorgestrel-D8 would be employed as an internal standard.

Photolysis, or degradation by light, has been identified as a potential, albeit slow, transformation pathway for levonorgestrel in aquatic environments. Research indicates that levonorgestrel is resistant to degradation by natural solar radiation. mdpi.com For instance, under simulated sunlight, the solar photolytic degradation rate constant for levonorgestrel has been measured at 3.3×10⁻⁷ s⁻¹. researchgate.net In laboratory settings using more intense ultraviolet (UVC) radiation, significant removal of over 90% can be achieved, though this is not representative of typical environmental conditions. nih.govresearchgate.net The degradation of levonorgestrel under these conditions can lead to the formation of various photoproducts. nih.gov The use of Levonorgestrel-D8 as an internal standard in the analysis of these experiments ensures that the measured degradation rates are accurate and not skewed by experimental variables.

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is another abiotic process. However, studies suggest that levonorgestrel is a stable molecule with strong molecular bonds, making it recalcitrant to hydrolysis under typical environmental pH and temperature conditions. mdpi.commdpi.com

Biotic Degradation Studies in Aquatic and Terrestrial Systems

Biotic degradation, mediated by microorganisms, is a primary pathway for the removal of levonorgestrel in both aquatic and terrestrial environments. nih.gov Levonorgestrel-D8 is an essential tool in these studies, enabling researchers to distinguish the target analyte from matrix interferences and accurately quantify its depletion over time.

In terrestrial systems, the degradation of levonorgestrel in soil is significantly influenced by microbial activity. nih.gov Studies have shown that the degradation rate is much slower in sterilized soil compared to non-sterilized soil, confirming the dominant role of aerobic microbial degradation. nih.gov The half-life (DT50) of levonorgestrel in various soils has been observed to range from approximately 4.3 to 15.9 days. nih.govresearchgate.net Factors such as soil organic carbon content, water content, and temperature are critical in influencing these degradation rates. nih.gov

In aquatic systems, levonorgestrel is also subject to biodegradation. While it is considered to have substantial resistance to degradation, microorganisms in activated sludge and sediments do contribute to its transformation. mdpi.comresearchgate.net Phytoremediation studies using hydrophytes like Cyperus alternifolius and Eichhornia crassipes have also demonstrated significant removal of levonorgestrel from water, with bioconversion being the dominant elimination pathway over bio-adsorption. researchgate.net

The following table summarizes findings on the biotic degradation of levonorgestrel in soil, where Levonorgestrel-D8 would be used as a surrogate for accurate quantification.

| Soil Type | Organic Matter (%) | pH | Half-life (DT50) (days) | Reference |

| Fluvo-aquic soil | 1.25 | 7.8 | 4.32 | nih.gov |

| Black soil | 4.58 | 6.5 | 11.55 | nih.gov |

| Red soil | 2.13 | 4.8 | 8.77 | nih.gov |

| Paddy soil | 2.87 | 6.2 | 9.24 | nih.gov |

| Loess soil | 0.89 | 8.1 | 6.54 | nih.gov |

Sorption and Desorption Dynamics in Environmental Compartments

The transport and bioavailability of levonorgestrel in the environment are largely governed by its sorption to soil, sediment, and sludge. Levonorgestrel-D8 is used in these studies to accurately quantify the concentration of levonorgestrel in both the solid and aqueous phases.

Sorption of levonorgestrel to soil is primarily influenced by the soil's total organic carbon content, indicating that hydrophobic partitioning is a key mechanism. nih.govresearchgate.net The process is generally considered to be physical adsorption. nih.gov Freundlich and Langmuir models are often used to describe the sorption isotherms. nih.gov The Freundlich sorption coefficient (Kf) for levonorgestrel in various soils has been reported to range from 10.79 to 60.92 mg(1-n) L(n) kg(-1). nih.gov

Desorption studies indicate that the sorption of levonorgestrel is not entirely irreversible, meaning it can be released back into the aqueous phase. However, some studies have noted that no significant desorption hysteresis was observed for progestins, suggesting they can be readily desorbed. nih.gov The lipophilic nature of levonorgestrel (indicated by its Log Kow) suggests a tendency to sorb to organic fractions in soil and sediment. mdpi.com

The table below presents sorption data for levonorgestrel in different agricultural soils, derived from studies that would utilize Levonorgestrel-D8 for precise measurement.

| Soil Type | Organic Carbon (%) | Freundlich Coefficient (Kf) [mg(1-n) Ln kg-1] | Freundlich Exponent (n) | Reference |

| S1 | 1.21 | 18.3 | 0.88 | nih.gov |

| S2 | 1.55 | 23.8 | 0.91 | nih.gov |

| S3 | 2.23 | 35.6 | 0.93 | nih.gov |

| S4 | 0.89 | 15.2 | 0.85 | nih.gov |

| S5 | 3.12 | 48.9 | 0.95 | nih.gov |

Assessment of Environmental Residue Transformation Products

Identifying the transformation products of levonorgestrel is crucial for a comprehensive environmental risk assessment, as these products may also be biologically active. The use of Levonorgestrel-D8 as a surrogate helps in the structural elucidation of metabolites by providing a clean matrix for mass spectrometric analysis.

In soil, the aerobic microbial degradation of levonorgestrel leads to the formation of several transformation products. Proposed biodegradation pathways include hydroxylation and the reduction of the ketone group. nih.gov Similarly, in aquatic systems, transformation products can be formed through both biotic and abiotic processes. For instance, photocatalytic degradation can result in photoproducts that may still exhibit endocrine-disrupting effects. nih.gov One study found that both levonorgestrel and its degraded fraction reduced the production of the β-hCG hormone in a placental cell line. nih.gov

Methodological Advancements for Trace Contaminant Monitoring Using Labeled Standards

The detection of levonorgestrel in environmental samples at trace concentrations (ng/L levels) requires highly sensitive and selective analytical methods. researchgate.netnih.gov The development of such methods has been significantly advanced by the use of isotopically labeled internal standards like Levonorgestrel-D8.

Isotope dilution mass spectrometry, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the state-of-the-art technique for quantifying pharmaceuticals in environmental matrices. nih.gov In this approach, a known amount of Levonorgestrel-D8 is added to the sample at the beginning of the analytical procedure. epa.gov Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample extraction, cleanup, and ionization in the mass spectrometer. By measuring the ratio of the native analyte to the labeled standard, a highly accurate and precise quantification can be achieved, compensating for matrix effects and variations in instrument response. nih.govnih.gov The use of deuterated standards like levonorgestrel-d6 (B1165255) or -d7 has been documented for the sensitive analysis of levonorgestrel in biological and environmental samples. nih.govnih.govresearchgate.net

Mechanistic and Structural Biology Investigations Facilitated by Levonorgestrel D8 Major

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the three-dimensional structure and dynamics of molecules in solution. The incorporation of deuterium (B1214612) in Levonorgestrel-D8 significantly enhances the utility of NMR in studying its conformational preferences and interactions.

In proton (¹H) NMR spectroscopy, the spectra of complex molecules like steroids can be crowded with overlapping signals, making unambiguous assignment and interpretation challenging. Deuterium labeling, as in Levonorgestrel-D8, replaces protons with deuterium atoms. Since deuterium has a different gyromagnetic ratio and resonates at a distinct frequency from protons, these substitutions effectively render the deuterated positions "invisible" in a standard ¹H NMR spectrum. This leads to a significant simplification of the spectrum, reducing signal overlap and allowing for a more straightforward analysis of the remaining proton signals. nih.gov

This simplification is crucial for detailed conformational analysis, as it facilitates the accurate measurement of coupling constants and Nuclear Overhauser Effects (NOEs) between the remaining protons. These parameters provide critical information about dihedral angles and inter-proton distances, respectively, which are essential for defining the molecule's three-dimensional structure in solution. nih.govcopernicus.org

Table 1: Comparison of ¹H NMR Spectral Properties

| Feature | Levonorgestrel (B1675169) | Levonorgestrel-D8 (major) | Advantage of Deuteration |

| Spectral Complexity | High, significant signal overlap | Reduced, simplified signal patterns | Easier interpretation and assignment |

| Signal-to-Noise Ratio | Can be compromised by broad signals | Improved for remaining protons | Better accuracy in measurements |

| Conformational Analysis | Challenging due to spectral crowding | More precise due to resolved signals | Detailed structural elucidation |

Understanding how Levonorgestrel-D8 interacts with its target proteins, such as the progesterone receptor, is fundamental to understanding its biological activity. NMR spectroscopy is a powerful tool for studying these interactions at atomic resolution. The apo nuclear receptor ligand-binding domain (LBD) is a dynamic entity, and ligand binding stabilizes a subset of conformations from a larger ensemble. nih.gov

Deuteration of the ligand can be particularly advantageous in these studies. By simplifying the ligand's ¹H NMR spectrum, it becomes easier to observe changes in the chemical shifts of its protons upon binding to a protein. These changes, known as chemical shift perturbations, can identify the specific parts of the ligand that are in close contact with the receptor.

Furthermore, in more advanced NMR experiments, such as transferred Nuclear Overhauser Effect Spectroscopy (trNOESY), the deuteration of the ligand can help to suppress spin diffusion within the ligand, leading to cleaner and more easily interpretable NOE signals between the ligand and the protein. This allows for a more precise determination of the ligand's bound conformation and its orientation within the receptor's binding pocket. nih.gov The stabilization of the C-terminal helix (helix 12) of the ligand-binding domain is a key event in receptor activation, and NMR can probe how different ligands modulate the conformational dynamics of this region. nih.gov

Advanced Molecular Interaction Studies

Beyond NMR, Levonorgestrel-D8 can be utilized in a variety of advanced techniques to probe its molecular interactions and identify its biological targets.

"Click chemistry" refers to a class of biocompatible reactions that are rapid, specific, and high-yielding. nih.gov Levonorgestrel-D8 can be chemically modified to include a "clickable" functional group, such as an alkyne or an azide (B81097). This functionalized version of the deuterated steroid can then be used as a chemical probe. For instance, Levonorgestrel-d8 containing an alkyne group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules that have azide groups. medchemexpress.com

This approach is invaluable for target identification. The modified Levonorgestrel-D8 can be introduced into a biological system (e.g., cell lysate or living cells) where it will bind to its target proteins. Subsequently, a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag also containing a complementary clickable functional group, can be added. The click reaction will then covalently link the reporter to the Levonorgestrel-D8-protein complex. springernature.comnih.gov This allows for the easy detection and isolation of the target proteins, facilitating their identification by techniques like mass spectrometry. The deuterium labeling in this context can serve as a unique mass signature to aid in the identification of the probe-bound peptides.

The development of fluorescently labeled probes is a powerful strategy for characterizing receptor and enzyme function in real-time and in complex biological environments. nih.govnih.gov Levonorgestrel-D8 can serve as a scaffold for the synthesis of such probes. By attaching a fluorescent molecule (fluorophore) to the Levonorgestrel-D8 core, researchers can create a tool to visualize the localization and dynamics of its target receptors within cells.

These fluorescent probes can be used in a variety of applications, including:

Fluorescence Microscopy: To visualize the subcellular distribution of the target receptor and track its movement in response to various stimuli.

Flow Cytometry: To quantify the number of receptors on the surface of individual cells.

Fluorescence Polarization/Anisotropy Assays: To study the binding affinity of the probe to its receptor in a high-throughput format.

The deuterium labeling in these probes can potentially enhance their photostability and alter their metabolic profile, which can be advantageous for long-term imaging experiments.

Theoretical Modeling of Deuterium Isotope Effects on Molecular Properties

The substitution of hydrogen with deuterium, a heavier isotope, can have subtle but measurable effects on the physicochemical properties of a molecule. These are known as deuterium isotope effects. cchmc.org While the electronic structure of the molecule remains largely unchanged, the increased mass of deuterium leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

This difference in vibrational energy can influence various molecular properties, including:

Bond Length and Strength: The C-D bond is slightly shorter and stronger than the C-H bond.

Molecular Conformation: The energetic landscape of different molecular conformations can be subtly altered, potentially favoring certain conformations over others.

Lipophilicity: Deuteration can slightly increase the lipophilicity of a molecule.

Metabolic Stability: The stronger C-D bond can be more resistant to enzymatic cleavage by cytochrome P450 enzymes, which often involves C-H bond activation. nih.gov

Theoretical modeling, using computational methods such as density functional theory (DFT) and molecular mechanics, can be employed to predict and rationalize these deuterium isotope effects on the molecular properties of Levonorgestrel-D8. researchgate.netmdpi.comresearchgate.net These calculations can provide insights into how deuteration might affect its receptor binding affinity, conformational dynamics, and metabolic fate. For example, computational models can be used to calculate the vibrational frequencies of different isotopologues and predict the kinetic isotope effect for enzymatic reactions.

Future Research Directions and Emerging Applications of Levonorgestrel D8 Major

Development of Novel Deuteration Methodologies

The synthesis of deuterated compounds like Levonorgestrel-D8 is critical for their application in research. Traditionally, the synthesis of deuterated steroid hormones involved either multi-step processes from precursors or direct hydrogen/deuterium (B1214612) (H/D) exchange reactions. nih.gov However, these methods can be complex or lack selectivity. nih.gov Future research is focused on developing milder, more efficient, and environmentally friendly deuteration techniques.

A significant advancement is the use of ultrasound-assisted microcontinuous processes. This method allows for the highly selective and efficient synthesis of deuterated steroid hormones at room temperature, preserving the compound's configuration. nih.gov Another promising approach involves using nanostructured iron catalysts with inexpensive deuterium oxide (D₂O) under hydrogen pressure, a method that has proven to be robust, reliable, and scalable to the kilogram level for other complex molecules. nih.gov These novel methods represent a shift towards more sustainable and cost-effective production of deuterated steroids. nih.govnih.gov

| Methodology | Description | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Precursor Synthesis | Multi-step synthesis starting from a deuterated precursor molecule. | High degree of specific labeling. | Many steps, complex operations, difficult to scale. | nih.gov |

| Direct H/D Exchange | Direct exchange of hydrogen atoms for deuterium on the target molecule. | Fewer steps than precursor synthesis. | Can require harsh conditions (e.g., heating) which may affect compound configuration and functional group compatibility. | nih.gov |

| Ultrasound-Assisted Microcontinuous Process | Utilizes continuous microflow-ultrasound synergy for the H/D exchange reaction. | Mild (room temperature), rapid, highly selective, high d-incorporation (up to 99%), scalable, sustainable. | Requires specialized microflow reactor and ultrasound equipment. | nih.gov |

| Nanostructured Iron Catalysis | Employs an air- and water-stable nanostructured iron catalyst with D₂O. | Uses inexpensive D₂O, highly scalable, robust, straightforward. | May require high pressure (hydrogen) conditions. | nih.gov |

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The fields of metabolomics and proteomics aim to comprehensively identify and quantify the complete set of metabolites and proteins in a biological sample. nih.govmdpi.com These high-throughput technologies heavily rely on mass spectrometry, where deuterated internal standards like Levonorgestrel-D8 are indispensable for achieving accurate and precise quantification. researchgate.netnih.gov

When analyzing complex biological matrices such as plasma or tissue, matrix effects can suppress or enhance the analyte signal, leading to inaccurate results. researchgate.net By adding a known quantity of a deuterated standard (which is chemically identical to the analyte but mass-shifted), researchers can normalize the signal of the target analyte, correcting for variations in sample preparation and instrument response. nih.gov

Future applications will see Levonorgestrel-D8 used in large-scale multi-omics studies to understand the systemic effects of levonorgestrel (B1675169). For instance, proteomic analyses of uterine flushings after levonorgestrel treatment have already identified changes in protein expression that may affect sperm function. nih.gov Integrating metabolomic data, facilitated by the use of deuterated standards, could provide a more complete picture of the biochemical perturbations. Such integrative approaches are crucial for dissecting the complex mechanisms of action and discovering novel biomarkers. nih.govfrontiersin.org

| Omics Field | Application of Levonorgestrel-D8 | Research Goal | Key Advantage | Reference |

|---|---|---|---|---|

| Metabolomics | Internal standard for LC-MS/MS quantification of Levonorgestrel and its metabolites. | To accurately measure metabolic pathway perturbations and identify biomarkers of drug exposure or effect. | Corrects for matrix effects and variability, ensuring data accuracy and reproducibility. | mdpi.comresearchgate.net |

| Proteomics | Used in targeted proteomics (e.g., MRM/SRM) to quantify specific proteins influenced by Levonorgestrel. | To understand how Levonorgestrel modulates protein expression and signaling pathways. | Enables absolute quantification of protein targets in complex biological samples. | nih.govnih.gov |

| Pharmacokinetics | Internal standard for quantifying drug concentration in plasma or serum over time. | To precisely define the absorption, distribution, metabolism, and excretion (ADME) profile of Levonorgestrel. | Improves the accuracy and precision of pharmacokinetic parameters. | researchgate.netresearchgate.net |

Exploration of New Research Tools in Chemical Biology

Beyond its role as an internal standard, Levonorgestrel-D8 is being developed as a versatile tool for chemical biology. A notable emerging application is its use as a click chemistry reagent. medchemexpress.commedchemexpress.com Certain variants of Levonorgestrel-D8 are synthesized with an alkyne group, enabling them to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. medchemexpress.commedchemexpress.com

This "click" functionality allows for the covalent attachment of Levonorgestrel-D8 to other molecules that have been tagged with an azide (B81097) group, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or entire proteins. This opens up powerful new ways to study the molecular interactions of levonorgestrel within a cell. For example, researchers could use a "clickable" Levonorgestrel-D8 to:

Visualize the subcellular localization of the drug.

Identify and isolate its protein binding partners.

Track its metabolic fate through complex biological systems.

This represents a significant leap from simply measuring concentrations to actively probing biological function and mechanism of action at a molecular level.

Interdisciplinary Applications in Environmental Science and Analytical Methodologies

The widespread use of synthetic steroids has led to their emergence as environmental contaminants of concern. pugetsoundinstitute.org These endocrine-disrupting compounds can enter aquatic ecosystems through wastewater treatment plant effluents and agricultural runoff, potentially impacting wildlife. nih.goviomcworld.com Consequently, there is a critical need for sensitive and reliable analytical methods to monitor their presence in environmental samples like water and soil.

Levonorgestrel-D8 plays a crucial role as an internal standard in the development and validation of these advanced analytical methodologies, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com Its use allows for the accurate quantification of trace levels of levonorgestrel in complex environmental matrices, which is essential for environmental risk assessment and understanding the fate and transport of these contaminants. nih.govmdpi.com

Future research will focus on developing high-throughput, automated, and greener analytical methods for monitoring a wide range of steroid hormones simultaneously. mdpi.com In these efforts, deuterated standards like Levonorgestrel-D8 will be fundamental to ensuring the quality and comparability of data generated across different laboratories and environmental monitoring programs.

| Steroid Hormone | Matrix | Concentration Range Detected | Analytical Method | Role of Deuterated Standards | Reference |

|---|---|---|---|---|---|

| Estrone (E1) | Sewage Treatment Plant Effluent | Up to 70 ng/L | GC-MS, LC-MS/MS | Accurate quantification in complex matrix. | nih.gov |

| 17β-estradiol (E2) | River Water | Up to 27 ng/L | GC-MS, LC-MS/MS | Improves precision of trace-level detection. | nih.gov |

| 17α-ethynylestradiol (EE2) | Sewage Treatment Plant Effluent | Up to 42 ng/L | GC-MS, LC-MS/MS | Corrects for analyte loss during sample preparation. | nih.gov |

| Multiple Steroids (27 total) | Wastewater | Variable (ng/L to µg/L) | Automated SPE-UPLC-MS/MS | Essential for method validation and ensuring reliability of high-throughput analysis. | mdpi.com |

Q & A

Q. How is Levonorgestrel-D8 (major) identified and quantified in biological matrices during pharmacokinetic studies?

Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards to enhance specificity and reduce matrix effects. Validate the method for parameters such as linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) using spiked plasma/tissue homogenates. Isotopic purity (>98%) must be confirmed via high-resolution MS to avoid interference from non-deuterated analogs .

Q. What synthetic pathways are employed to incorporate deuterium into levonorgestrel for research purposes?

Methodological Answer: Deuterium is typically introduced via catalytic hydrogen-deuterium exchange or selective deuteration at metabolically stable positions (e.g., aromatic rings). Post-synthesis, confirm structural integrity using nuclear magnetic resonance (NMR) and MS, ensuring minimal isotopic dilution. Stability studies under varying pH/temperature conditions are critical to assess label retention .

Q. What analytical challenges arise when distinguishing Levonorgestrel-D8 from its non-deuterated form in vitro?

Methodological Answer: Overlap in chromatographic retention times can occur. Mitigate this by optimizing chromatographic conditions (e.g., using HILIC columns) and monitoring unique MS/MS transitions (e.g., m/z shifts corresponding to D8 labeling). Cross-validate with synthetic standards to confirm specificity .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of Levonorgestrel-D8 compared to its non-deuterated counterpart?

Methodological Answer: Conduct in vitro microsomal assays (human liver microsomes) to compare metabolic half-lives. Use high-resolution MS to track deuterium loss in metabolites. KIEs >1.5 suggest significant C-D bond cleavage, necessitating adjustments in in vivo dosing models to account for altered clearance rates .

Q. What experimental designs are recommended to address contradictory data in Levonorgestrel-D8 bioavailability studies?

Methodological Answer: Implement crossover studies in animal models (e.g., rats) with controlled variables (fasting state, co-administered drugs). Use Bayesian statistical models to account for inter-individual variability. Sensitivity analyses can identify confounding factors (e.g., enterohepatic recirculation) .

Q. How can researchers optimize isotopic labeling to minimize interference in receptor-binding assays for Levonorgestrel-D8?

Methodological Answer: Perform competitive binding assays (e.g., progesterone receptor NR3C3) with titrated doses of deuterated and non-deuterated ligands. Use radiolabeled tracers (³H-progesterone) and Scatchard analysis to compare binding affinities. Confirm deuterium placement does not sterically hinder receptor interactions via molecular docking simulations .

Q. What ethical considerations apply to clinical trials involving Levonorgestrel-D8 in human pharmacokinetic studies?

Methodological Answer: Follow ICH E8(R1) guidelines for clinical trial design, emphasizing risk-benefit analysis. Obtain informed consent detailing deuterium’s biological inertness and potential trace-level exposure. Monitor for isotopic dilution effects in long-term studies, ensuring compliance with radiation safety protocols (if using radiolabeled analogs) .

Q. Which academic databases are most reliable for systematic reviews on deuterated progestogens like Levonorgestrel-D8?

Methodological Answer: Prioritize PubMed for biomedical literature, Web of Science for citation tracking, and Embase for pharmacological data. Avoid Google Scholar due to inconsistent reproducibility and incomplete coverage. Use Boolean operators (e.g., "Levonorgestrel-D8 AND pharmacokinetics NOT mass production") to filter irrelevant results .

Data Analysis & Reproducibility

Q. How should researchers handle batch-to-batch variability in deuterium enrichment levels during Levonorgestrel-D8 synthesis?

Methodological Answer: Implement quality control (QC) protocols using isotopic ratio MS to verify D8 enrichment (>98%). Include batch-specific correction factors in pharmacokinetic models. Openly report variability in supplementary materials to enhance reproducibility .

Q. What statistical approaches are suitable for meta-analyses of Levonorgestrel-D8’s tissue distribution data across species?

Methodological Answer: Use random-effects models to account for interspecies heterogeneity. Stratify data by tissue type (e.g., liver vs. adipose) and apply inverse-variance weighting. Sensitivity analyses should exclude outlier studies (e.g., those with incomplete deuterium tracking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.